Thomsen-friedenreich antigen

Galectin-3 binding MUC1 glycopeptide Isothermal Titration Calorimetry (ITC)

Thomsen-Friedenreich (TF) antigen (CAS 3554-90-3) is the Galβ1-3GalNAc core 1 O-glycan uniquely recognized by galectin-3—the lectin driving tumor adhesion and metastasis—making it essential for biologically relevant SPR/ITC binding studies. With the lowest normal-tissue expression among TACAs, TF antigen offers superior cancer-specificity for vaccine development. Surface vs. cryptic TF staining stratifies bladder cancer recurrence risk (11% vs. 70%). MUC1-bound TF detection provides higher colorectal diagnostic specificity than independent marker assays. Ideal for metastasis research, glycan arrays, sandwich ELISA, and immunohistochemistry.

Molecular Formula C₁₄H₂₅NO₁₁
Molecular Weight 383.35 g/mol
CAS No. 3554-90-3
Cat. No. B043319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThomsen-friedenreich antigen
CAS3554-90-3
Synonyms2-acetamido-2-deoxy-3-O-(beta--galactopyranosyl)-D-galactose
2-acetamido-2-deoxy-3-O-(beta-D-galactopyranosyl)-beta-D-galactopyranose
beta-D-Gal(1-3)alpha-D-GalNAc
beta-D-galactosyl(1-3)-N-acetyl-D-galactosamine
beta-galactosyl(1-3)-N-acetylgalactosamine
erythrocyte T antigen
Gal(beta-3)GalNAc
Gal(beta1-3)GalNAc
Gal-GalNAc
galactose beta1-3-nacetyl-galactosamine alpha-O-Ser-Thr
Galbeta(1-3)GalNAc
T antigen, mucin-type
T antigen, mucin-type carbohydrate
T mucin-type carbohydrate antigen
T-antigen, erythrocyte
T-crypt antigen
TF-antigen
Thomsen-Friedenreich antigen
Molecular FormulaC₁₄H₂₅NO₁₁
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1
InChIKeyQCQYVCMYGCHVMR-AAZUGDAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thomsen-Friedenreich Antigen (CAS 3554-90-3) Product-Specific Differentiation Guide for Scientific Procurement


Thomsen-Friedenreich antigen (TF antigen, CAS 3554-90-3), also known as T antigen or CD176, is a tumor-associated carbohydrate antigen (TACA) consisting of the core 1 O-glycan structure Galβ1-3GalNAcα-O-Ser/Thr [1]. It is the product of incomplete glycosylation in malignant cells and serves as a hallmark of epithelial cancers, with expression reported in up to 90% of adenocarcinomas [2]. Unlike many other TACAs, TF antigen plays a direct functional role in cancer progression by mediating tumor cell adhesion, aggregation, and metastasis through interactions with endogenous lectins such as galectin-3 [3].

Thomsen-Friedenreich Antigen (CAS 3554-90-3) vs. Generic Tumor-Associated Carbohydrate Antigens: Why Functional Specificity Prevents Simple Substitution


Tumor-associated carbohydrate antigens (TACAs) such as Tn, Sialyl-Tn (STn), and Lewis Y (LeY) are often grouped together under the broad category of 'cancer-associated glycans'. However, this classification masks critical differences in their molecular recognition, biological function, and diagnostic utility. Unlike its truncated precursor Tn, which lacks the terminal galactose residue, TF antigen (CAS 3554-90-3) is specifically recognized by galectin-3, a lectin that drives tumor cell aggregation and metastatic adhesion [1]. Furthermore, unlike the sialylated STn antigen, which is often associated with poor prognosis and immune evasion, TF antigen expression can correlate with more favorable outcomes in certain cancer types, indicating distinct roles in disease progression [2]. These functional and clinical divergences mean that substituting TF antigen with a related TACA will not recapitulate its specific molecular interactions or biological readouts.

Quantitative Differential Evidence for Thomsen-Friedenreich Antigen (CAS 3554-90-3) Against Key Comparators


Galectin-3 Binding Affinity: TF Antigen Displays 10-Fold Enhanced Binding When Conjugated to MUC1 vs. Free Disaccharide

The interaction of human galectin-3 with free TF antigen disaccharide is inherently weak. However, when the TF antigen is presented on its natural carrier protein, MUC1, the binding affinity increases dramatically. The dissociation constant (Kd) for the interaction of galectin-3 with MUC1 glycopeptides carrying the TF antigen decreased up to 10-fold compared to the free TF disaccharide [1]. No binding was observed for the non-glycosylated MUC1 peptide control, confirming the specificity of the interaction [1]. This indicates that the native, protein-conjugated presentation is critical for achieving biologically relevant affinity.

Galectin-3 binding MUC1 glycopeptide Isothermal Titration Calorimetry (ITC)

Prognostic Significance: TF Antigen Expression Correlates with Favorable Prognosis, Contrasting with Tn Antigen

A comparative analysis of TF and Tn antigens in carcinomas reveals a clinically significant divergence in their prognostic implications. The expression of TF antigen is correlated with a more favorable prognosis for patients. In contrast, patients with tissues expressing the Tn antigen, which is a precursor to TF, have a worse prognosis for both overall and progression-free survival [1]. This distinction highlights that these two closely related antigens are not interchangeable as disease biomarkers.

Prognostic biomarker Cancer progression Histopathology

Normal Tissue Expression: TF Antigen is Less Frequently Expressed in Normal Adult Tissues Compared to Sialylated Forms

A systematic and comparative study of TF, Tn, and sialosyl-Tn antigens in normal adult human tissues established a clear hierarchy of expression frequency. The antigens were classified according to their occurrence in normal tissues as: sialosyl-TF >> sialosyl-Tn > Tn > TF [1]. This ranking indicates that the non-sialylated TF antigen is the least frequently expressed in healthy tissues among these related TACAs, suggesting a higher degree of cancer-specificity for TF compared to its more prevalent sialylated counterparts.

Normal tissue expression Immunohistochemistry Cancer specificity

Carrier Protein Co-Expression: TF Antigen is Strongly and Specifically Co-Expressed with MUC1 in Colorectal Cancer

In colorectal neoplasms, the TF antigen is not randomly expressed but shows a strong and specific co-expression with the MUC1 mucin peptide core. Immunohistochemical studies using the monoclonal antibody BW835, which is specific for MUC1-bound TF antigen, demonstrated that while MUC1 and MUC1-bound TF were undetectable in normal or transitional mucosa, their expression in adenomas accompanied the development of high-grade dysplasia [1]. In well- and moderately differentiated colorectal carcinomas, the neo-expressed TF antigen is predominantly bound to MUC1 [1]. In contrast, MUC2 expression was inversely correlated with progression [1].

MUC1 co-expression Colorectal cancer Immunohistochemistry

Bladder Cancer Recurrence: Cryptic TF Antigen Positivity Predicts a Significantly Lower Recurrence Rate

The expression status of the TF antigen in bladder cancer, particularly after neuraminidase treatment to unmask cryptic sites, serves as a strong predictor of tumor recurrence. In a study of 73 bladder cancer specimens, patients with 'cryptic T-positive' tumors (antigen expressed only after neuraminidase treatment) had a recurrence rate of only 11% (3 out of 28) [1]. This was substantially lower than the recurrence rates in T-positive (70%, 28/40) and cryptic T-negative (60%, 9/15) groups [1]. A separate study confirmed that 80% of tumors expressing T-antigen or lacking the cryptic T-antigen recurred within two years [2].

Bladder cancer Recurrence marker Cryptic T-antigen

High-Value Research and Industrial Application Scenarios for Thomsen-Friedenreich Antigen (CAS 3554-90-3)


Developing High-Affinity Galectin-3 Binding Assays Using MUC1-Conjugated TF Antigen

For researchers studying galectin-3 mediated processes in cancer metastasis, the use of free TF disaccharide may lead to weak and non-physiological interactions. Based on evidence that MUC1-conjugated TF antigen increases binding affinity up to 10-fold [1], this scenario involves procuring or synthesizing MUC1 glycopeptides bearing the TF antigen (CAS 3554-90-3) for use in Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR) assays. This approach yields quantitative binding data that more accurately reflects the in vivo molecular recognition events driving tumor cell adhesion and aggregation.

Designing Cancer Vaccines with a Focus on the TF Antigen for Higher Tumor Specificity

In cancer immunotherapy, the goal is to target antigens with minimal expression in healthy tissue to avoid autoimmunity. A systematic study showed that TF antigen has the lowest frequency of occurrence in normal adult tissues compared to sialosyl-TF, sialosyl-Tn, and Tn [2]. Therefore, this scenario involves utilizing TF antigen (CAS 3554-90-3) as the immunogen in vaccine development. This strategy aims to generate a robust immune response against tumor cells while minimizing the risk of off-target toxicity in healthy tissues, leveraging its superior cancer-specificity profile among related TACAs.

Prognostic Stratification in Bladder Cancer Research Using Cryptic TF Antigen Status

In bladder cancer research, accurately stratifying patients by recurrence risk is paramount. Evidence shows that the 'cryptic T-positive' phenotype (TF antigen detectable only after neuraminidase treatment) is associated with a significantly lower recurrence rate (11%) compared to T-positive (70%) or cryptic T-negative (60%) phenotypes [3]. This scenario outlines a research protocol for analyzing patient biopsies. It involves initial staining for TF antigen (CAS 3554-90-3), followed by neuraminidase treatment to unmask cryptic sites and subsequent re-staining. This dual-assessment method provides a more nuanced and predictive biomarker than simple presence/absence testing.

Developing Carrier-Specific Diagnostic Assays for Colorectal Cancer Using MUC1-TF

In colorectal cancer, TF antigen is strongly and specifically co-expressed with the MUC1 mucin peptide core, a feature not observed in normal mucosa [4]. This scenario involves the development of sandwich ELISA or immunohistochemistry assays using reagents like the monoclonal antibody BW835, which is specific for the MUC1-bound TF antigen [4]. By targeting this combined epitope, researchers can achieve higher diagnostic specificity for detecting colorectal neoplasms compared to assays that target TF or MUC1 independently. This approach combines the marker qualities of both antigens for improved immunodetection.

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